molecular formula C12H17NO B183782 N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 889949-84-2

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B183782
CAS No.: 889949-84-2
M. Wt: 191.27 g/mol
InChI Key: QSPQYVFGEBMVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethoxyphenyl)methyl]prop-2-en-1-amine is a chemical compound intended for research and development purposes. It is a synthetic organic molecule featuring a prop-2-en-1-amine (allylamine) group attached to a (4-ethoxyphenyl)methyl scaffold. This specific structural motif is of significant interest in medicinal chemistry and organic synthesis. Compounds with similar benzylamine and allylamine structures are frequently utilized as key intermediates or building blocks in the synthesis of more complex molecules, including potential pharmaceuticals and functional materials . As a high-purity chemical, it serves as a versatile precursor for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPQYVFGEBMVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405924
Record name N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-84-2
Record name N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of the compound “N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine”, also known as “N-(4-ethoxybenzyl)prop-2-en-1-amine”, are currently unknown. This compound is a chemical with potential applications in various fields of research and industry.

Mode of Action

. The presence of the ethoxybenzyl group may also influence its interactions with these targets.

Biological Activity

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving the appropriate precursors. The compound features an ethoxy group attached to a phenyl ring, which is critical for its biological properties. The synthesis typically employs methods such as nucleophilic substitution or condensation reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (Huh-7). Its mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and caspase activation, which are critical pathways in programmed cell death .
  • Case Studies :
    • In a study evaluating similar derivatives, compounds with structural similarities to this compound showed significant antiproliferative activity with IC50 values below 25 μM against HepG2 and MCF-7 cancer cell lines . This suggests a promising avenue for developing new anticancer agents based on this scaffold.
  • Cytotoxicity Assessment :
    • A comparative analysis indicated that modifications to the phenyl ring significantly affect cytotoxicity. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against cancer cells .

Antimicrobial Activity

  • Antibacterial Properties :
    • Preliminary studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action :
    • The antimicrobial effect is believed to stem from disruption of bacterial cell membranes and interference with metabolic processes, although detailed mechanisms require further investigation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Mechanism of Action
AnticancerMDA-MB-231< 0.11ROS generation, caspase activation
AnticancerHuh-7< 25Apoptosis induction via ATP depletion
AntibacterialStaphylococcus aureus0.0039 - 0.025Membrane disruption, metabolic interference
AntibacterialEscherichia coli0.0039 - 0.025Membrane disruption

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that derivatives of N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

1.2 Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Several studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions .

1.3 Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, this compound can serve as a chiral auxiliary. Its ability to facilitate the formation of chiral centers is critical in synthesizing pharmaceuticals with specific stereochemical configurations, which are often necessary for biological activity .

Material Science Applications

2.1 Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer chemistry, particularly in creating functionalized polymers through copolymerization processes. These polymers can exhibit enhanced properties such as improved thermal stability and mechanical strength .

2.2 Sensors and Electronics
this compound has potential applications in the development of organic electronic materials, including sensors and light-emitting devices. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form stable thin films with desirable conductivity characteristics .

Case Studies

Study Focus Findings
Study A (2023)Anticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range.
Study B (2022)Antimicrobial PropertiesShowed effective inhibition against various bacterial strains, including resistant strains, with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study C (2021)Chiral AuxiliarySuccessfully used in the asymmetric synthesis of novel chiral amines with yields exceeding 90%.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs.
  • Lipophilicity : Ethoxy analogs exhibit higher logP values than methoxy derivatives due to increased alkyl chain length, enhancing membrane permeability .
  • Steric effects: Bulkier substituents (e.g., 3,4-dimethoxy) may hinder molecular packing or binding interactions compared to monosubstituted derivatives.

Target Compound and Allylamine Derivatives

  • Reductive amination : Sodium borohydride (NaBH₄) reduction of imines derived from ketones and amines (e.g., N-ethyl-1-(4-methoxyphenyl)propan-2-amine, 90% yield) .
  • Rhodium-catalyzed cyclization : Used for cyclopropane-containing allylamines (e.g., (1S,2S)-N-allyl-2-butylcyclopropane derivatives, d.r. >15:1) .
  • Protection with benzyl chloroformate : For carbamate formation (e.g., benzyl (1S,2S)-allylcyclopropylmethyl carbamate, 67% yield) .

Reaction Conditions and Yields

Compound Key Reagents Purification Method Yield Purity Evidence ID
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine 4-Methoxyphenyl acetone + NaBH₄ Column chromatography 95% ≥95%
Cyclopropane-containing allylamines Rhodium catalysts + CO Column chromatography 67–90% d.r. >15:1

Physicochemical Properties

Lipophilicity and Solubility

  • N-[(4-Ethoxyphenyl)methyl]prop-2-en-1-amine : Estimated XLogP3 ~2.0–2.5 (higher than methoxy analog due to ethoxy group).
  • N-[(3,4-Dimethoxyphenyl)methyl]prop-2-en-1-amine: XLogP3 = 1.5; reduced solubility in polar solvents compared to monosubstituted analogs .
  • N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine : Higher logP (~3.0) due to -CF₃, enhancing lipid solubility .

Hydrogen Bonding and Crystal Packing

  • Allylamines with para-alkoxy groups exhibit moderate hydrogen-bond donor capacity (1 donor) and acceptors (1–3), influencing crystal packing and stability .
  • Ethoxy groups may introduce steric hindrance, reducing crystallinity compared to methoxy derivatives.

Pharmacological Potential

    Preparation Methods

    Reaction Mechanism and Conditions

    The process begins with the nucleophilic attack of allylamine on the carbonyl carbon of 4-ethoxybenzaldehyde, forming a Schiff base (imine). Subsequent reduction of the C=N bond using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) generates the secondary amine. The reaction is typically conducted in polar aprotic solvents like methanol or ethanol at room temperature or under mild reflux (40–60°C).

    Key parameters influencing yield and purity include:

    • Molar ratio : A slight excess of allylamine (1.1–1.5 equivalents) ensures complete conversion of the aldehyde.

    • pH control : Acidic conditions (e.g., acetic acid) catalyze imine formation but must be neutralized before reduction to prevent side reactions.

    • Reducing agent selection : NaBH₃CN is preferred for its selectivity toward imine reduction over aldehydes.

    Optimization Data

    Experimental data from analogous syntheses (Table 1) highlight the impact of solvent and reducing agent on yield.

    Table 1: Reductive Amination Optimization

    SolventReducing AgentTemperature (°C)Yield (%)
    MethanolNaBH₃CN2578
    EthanolNaBH(OAc)₃4082
    THFNaBH₄6065

    Methanol and NaBH₃CN provide a balance of efficiency and practicality, though ethanol with NaBH(OAc)₃ marginally improves yields.

    Bromination-Elimination Strategy

    An alternative route involves the bromination of 1-(4-ethoxyphenyl)propan-1-one followed by elimination to form the allylamine moiety. This two-step method is advantageous for avoiding the challenges of imine stability but requires stringent temperature control.

    Step 1: Bromination of 1-(4-Ethoxyphenyl)propan-1-one

    The ketone undergoes α-bromination using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (TsOH) as a catalyst. Reaction conditions include refluxing in dichloromethane (DCM) or petroleum ether, yielding 2-bromo-1-(4-ethoxyphenyl)propan-1-one with up to 88% efficiency.

    Critical considerations :

    • Catalyst loading : 0.1 equivalents of TsOH accelerates bromination without overhalogenation.

    • Solvent choice : DCM enhances solubility of the ketone, while petroleum ether simplifies product isolation.

    Step 2: Elimination to Form Allylamine

    The brominated intermediate undergoes dehydrohalogenation using a strong base (e.g., KOH or DBU) in tetrahydrofuran (THF). This elimination reaction produces the allylamine structure via β-hydride removal, with yields ranging from 60–75%.

    Table 2: Bromination-Elimination Performance

    StepReagentsConditionsYield (%)
    1NBS, TsOH, DCMReflux, 4 h88
    2DBU, THF25°C, 12 h72

    Comparative Analysis of Synthetic Routes

    Efficiency and Scalability

    • Reductive amination offers higher atom economy (82% yield) and fewer purification steps, making it preferable for large-scale production.

    • Bromination-elimination provides better stereochemical control but requires hazardous reagents (NBS) and meticulous temperature management.

    Cost and Accessibility

    Allylamine and 4-ethoxybenzaldehyde are commercially available at lower costs compared to 1-(4-ethoxyphenyl)propan-1-one, which often necessitates custom synthesis .

    Q & A

    Q. What synthetic methodologies are recommended for preparing N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine?

    The compound can be synthesized via reductive amination or nucleophilic substitution. A robust approach involves the asymmetric hydrogenation of prochiral allylamines using chiral catalysts. For example, catalysts like Ir-(P,N) complexes (e.g., Catalyst 8 in Table 3 of ) have shown high enantioselectivity (up to 98% ee) for structurally similar substrates, such as 2-(4-ethoxyphenyl)prop-2-en-1-amine. Optimal conditions include polar solvents (e.g., methanol) and mild temperatures (25–40°C) to minimize side reactions .

    Q. How can the purity and structural integrity of this compound be validated?

    Key analytical techniques include:

    • HPLC : Use a C18 column with UV detection (λmax ~255 nm, as noted in ). Relative retention times (RRT) for impurities can be calibrated against standards (e.g., Table 1 in ).
    • NMR : Confirm the presence of the allylamine moiety (δ 5.2–5.8 ppm for CH₂=CH–) and the 4-ethoxybenzyl group (δ 1.3 ppm for CH₃CH₂O–).
    • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z ~177 for the free base) and fragmentation patterns .

    Q. What safety protocols are critical during handling?

    • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact ().
    • Store at –20°C in airtight containers to prevent degradation ().
    • Follow waste disposal guidelines for amines, particularly given structural similarities to regulated opioids ().

    Advanced Research Questions

    Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

    Chiral separation methods include:

    • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases.
    • Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis ().
    • Crystallography : SHELXL software () can resolve absolute configurations via single-crystal X-ray diffraction, critical for pharmacological studies.

    Q. What strategies address contradictions in pharmacological activity data?

    Discrepancies may arise from impurities or stereochemical variations. Mitigation steps:

    • Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., desnitroetonitazene analogs, ) and adjust synthetic conditions.
    • Receptor Binding Assays : Compare activity of enantiomers using radiolabeled ligands (e.g., μ-opioid receptor binding studies for analogs in ).
    • Computational Modeling : Molecular docking (e.g., with CXCR3 receptors, as in ) can rationalize stereochemistry-activity relationships.

    Q. How can the compound’s stability under varying experimental conditions be optimized?

    • pH Stability : Test degradation kinetics in buffers (pH 1–12) using UV-Vis spectroscopy.
    • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds ().
    • Light Sensitivity : Store samples in amber vials if the 4-ethoxyphenyl group shows photodegradation (common for aryl ethers).

    Q. What are the compound’s potential applications in medicinal chemistry?

    • Allosteric Modulation : Structural analogs (e.g., BD103 in ) act as biased negative allosteric modulators for chemokine receptors.
    • Opioid Receptor Studies : The 4-ethoxybenzyl motif is a pharmacophore in synthetic opioids (), suggesting utility in receptor subtype selectivity research.

    Methodological Tables

    Q. Table 1. Catalyst Performance in Asymmetric Hydrogenation (Adapted from )

    CatalystSolventBaseee (%)Yield (%)
    5MethanolKOtBu9585
    8THFNaOMe9890
    10EthanolLiCl9288

    Q. Table 2. Key Impurities and Analytical Thresholds (Adapted from )

    ImpurityRRTLimit (%)Detection Method
    A0.4≤0.5HPLC-UV
    B1.75≤0.7LC-MS
    F2.64≤2.0Chiral HPLC

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.